9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together) . The compound also contains ethoxy and methoxyethyl groups, which are common in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, purine derivatives are often synthesized through alkylation processes . For example, alkylation of adenosine and 2-aminoadenosine was studied in dimethylsulfoxide with application of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Generally, purine derivatives are soluble in water and stable at physiological pH .Scientific Research Applications
Adenosine Receptors Interaction
A study on pyrimido- and tetrahydropyrazino[2,1-f]purinediones, structurally related to the queried compound, investigated their affinity for adenosine receptors (ARs). The research found a 1,3-dibutyl derivative exhibiting potent A1 AR antagonist properties, showcasing selectivity over other AR subtypes. This indicates the potential application of such compounds in designing receptor-specific drugs (Szymańska et al., 2016).
Cytotoxic Activity
Another study on pyrazole derivatives, including a substituted azabicyclo[3.1.0]hexane-2,4-dione, revealed potent cytotoxic activities against human leukemia, lymphoma, and carcinoma cell lines. These findings underscore the potential for developing novel anticancer agents based on modifications of the purine core structure (Barnes et al., 2001).
Synthetic Chemistry and Material Development
Research into the synthesis of alkyl- or phenyl-substituted dihydropyrimido and imidazo[1,2,3-cd]purine derivatives highlights the versatility of these compounds in creating new materials with potential applications ranging from electronics to pharmaceuticals. The detailed synthetic pathways offer insights into how structural modifications can tailor the properties of these compounds for specific applications (Simo et al., 1998).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-4-29-15-8-6-14(7-9-15)23-10-5-11-24-16-17(21-19(23)24)22(2)20(27)25(18(16)26)12-13-28-3/h6-9H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHBTLVEISPNHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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